

Texas Red Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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Texas Red, chemically known as Sulforhodamine 101 acid chloride, is a bright red fluorescent dye widely utilized in biological research for visualizing specific molecules within cells and tissues.^{[1][2]} Its robust fluorescent properties and versatility in conjugation have established it as a staple in laboratories focused on cell biology, neuroscience, and drug development. This guide provides an in-depth overview of **Texas Red**, including its physicochemical properties, detailed experimental protocols for its application, and a workflow for immunofluorescence staining.

Core Properties of Texas Red

Texas Red is a sulfonated xanthene dye that exhibits strong fluorescence in the red region of the visible spectrum.^[3] Its key characteristics make it a reliable tool for various fluorescence-based assays.

Key Features:

- **Bright Fluorescence:** **Texas Red** emits a strong red fluorescent signal upon excitation, making it suitable for the detection of low-abundance biomolecules.^{[2][4]}
- **Photostability:** It demonstrates good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.
- **Versatility:** The dye can be conjugated to a wide range of biomolecules, including antibodies, proteins, peptides, and nucleic acids.

- **Water Solubility:** **Texas Red** is soluble in water and other polar solvents, facilitating its use in aqueous biological buffers.

Spectral and Physicochemical Data

The quantitative properties of **Texas Red** are summarized in the table below, providing essential information for experimental design and instrument setup.

Property	Value	Reference(s)
Chemical Name	Sulforhodamine 101 acid chloride	
Molecular Formula	C ₃₁ H ₂₉ ClN ₂ O ₆ S ₂	
Molecular Weight	625.15 g/mol	
Excitation Maximum (λ _{ex})	~589-596 nm	
Emission Maximum (λ _{em})	~615 nm	
Molar Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹ at 596 nm	
Appearance	Dark purple powder	

Experimental Protocols

This section provides detailed methodologies for common applications of **Texas Red** in a research setting.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a **Texas Red**-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.

Materials:

- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody (specific to the target protein)
- **Texas Red**-conjugated secondary antibody (reactive against the host species of the primary antibody)
- DAPI or Hoechst stain (for nuclear counterstaining)
- Antifade mounting medium

Procedure:

- Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
- Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in a suitable antibody dilution buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- Secondary Antibody Incubation: Dilute the **Texas Red**-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions to visualize the nuclei.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for **Texas Red** (Excitation: ~596 nm, Emission: ~615 nm) and the nuclear counterstain.

Antibody Conjugation with Texas Red

This protocol outlines the procedure for covalently labeling a primary antibody with **Texas Red** sulfonyl chloride.

Materials:

- Purified antibody (at a concentration of 1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
- **Texas Red** sulfonyl chloride
- Anhydrous Dimethylformamide (DMF)
- Sodium bicarbonate buffer (1 M, pH 8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Dialysis tubing or centrifugal filtration devices

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

- **Dye Preparation:** Immediately before use, dissolve **Texas Red** sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL.
- **Reaction Setup:**
 - Adjust the pH of the antibody solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
 - Slowly add the dissolved **Texas Red** to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
- **Purification:**
 - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (the first colored peak).
 - Alternatively, purify the conjugate by dialysis against PBS at 4°C for 24-48 hours with several buffer changes, or by using centrifugal filtration devices.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 596 nm (for **Texas Red**).
- **Storage:** Store the **Texas Red**-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence In Situ Hybridization (FISH) with a Texas Red-Labeled Probe

This protocol provides a general workflow for using a **Texas Red**-labeled DNA probe to detect a specific sequence in chromosomal preparations.

Materials:

- Pre-prepared chromosome spreads on glass slides
- 2x SSC (Saline-Sodium Citrate) buffer
- Denaturation solution (e.g., 70% formamide in 2x SSC)
- Ethanol series (70%, 85%, 100%)
- **Texas Red**-labeled DNA probe
- Hybridization buffer
- DAPI counterstain
- Antifade mounting medium

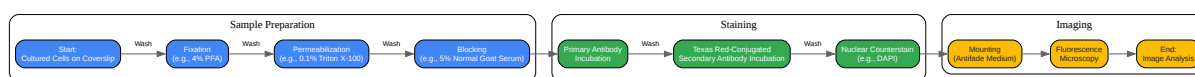
Procedure:

- Slide Preparation: Age the chromosome spread slides by baking at 65°C for 2-4 hours.
- Denaturation: Denature the chromosomal DNA by immersing the slides in denaturation solution at 70-75°C for 2-5 minutes.
- Dehydration: Dehydrate the slides by passing them through a cold ethanol series (70%, 85%, 100%) for 2 minutes each, then air dry.
- Probe Preparation: Denature the **Texas Red**-labeled DNA probe in hybridization buffer at 70-75°C for 5-10 minutes, then place on ice to prevent re-annealing.
- Hybridization: Apply the denatured probe mixture to the denatured slide, cover with a coverslip, and seal the edges. Incubate in a humidified chamber at 37°C overnight.
- Post-Hybridization Washes:
 - Carefully remove the coverslip.
 - Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.

- Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
- Counterstaining: Apply DAPI counterstain to the slide for 10 minutes.
- Mounting and Imaging: Mount the slide with antifade mounting medium and visualize using a fluorescence microscope with appropriate filters for **Texas Red** and DAPI.

Experimental Workflow Visualization

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.



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Indirect Immunofluorescence Staining Workflow.

Tandem Dyes

Texas Red is also utilized as an acceptor molecule in tandem dyes, most notably PE-**Texas Red**. In this configuration, R-phycoerythrin (PE) is excited and transfers its energy to the **Texas Red** molecule, which then fluoresces. This tandem configuration allows for the use of common excitation sources (like a 488 nm laser for PE) to generate a longer wavelength emission, expanding the options for multicolor flow cytometry and other applications.

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